molecular formula C14H18N2O2 B8295401 1-(4-Benzoylpiperazine-1-yl)propan-2-one

1-(4-Benzoylpiperazine-1-yl)propan-2-one

Cat. No.: B8295401
M. Wt: 246.30 g/mol
InChI Key: RLAKAEOCVLLGLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Benzoylpiperazine-1-yl)propan-2-one is a useful research compound. Its molecular formula is C14H18N2O2 and its molecular weight is 246.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C14H18N2O2

Molecular Weight

246.30 g/mol

IUPAC Name

1-(4-benzoylpiperazin-1-yl)propan-2-one

InChI

InChI=1S/C14H18N2O2/c1-12(17)11-15-7-9-16(10-8-15)14(18)13-5-3-2-4-6-13/h2-6H,7-11H2,1H3

InChI Key

RLAKAEOCVLLGLB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CN1CCN(CC1)C(=O)C2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

0.10 g (0.53 mmol) 1-benzoylpiperazine and potassium carbonate 0.22 g (1.58 mmol, 3.0 eq.) were added to 5 ml acetonitrile and 0.05 g (0.53 mmol, 1.0 eq.) chloroacetone was added dropwise slowly at room temperature. After mixing for one hour, 5 ml purified water was added, and the reaction mixture was extracted with 10 ml ethylacetate three times. After collecting organic layer, drying with anhydrous magnesium sulfate, and concentrating with decompression, residues obtained were purified with silicagel chromatography (mobile phase: dichloromethane/methnol=10:1) and 0.11 g (83%) target compound as yellow serup were yielded.
Quantity
0.1 g
Type
reactant
Reaction Step One
Quantity
0.22 g
Type
reactant
Reaction Step One
Quantity
0.05 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

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